1-(tert-Butoxycarbonyl)-1,4,5,6-tetrahydropyridine-2-carboxylic acid

Solid-phase synthesis Automated dispensing Logistics and storage

1-(tert-Butoxycarbonyl)-1,4,5,6-tetrahydropyridine-2-carboxylic acid (CAS 259133-67-0) is a Boc-protected cyclic α,β-dehydroamino acid—a 2,3-dehydropipecolic acid derivative—widely employed in medicinal chemistry as a conformationally constrained proline/pipecolic acid mimetic and a heterocyclic building block. Its molecular formula is C₁₁H₁₇NO₄, molecular weight 227.26 g/mol, and it is supplied as a crystalline solid with a melting point of 110–114 °C.

Molecular Formula C11H17NO4
Molecular Weight 227.26
CAS No. 259133-67-0
Cat. No. B2697738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(tert-Butoxycarbonyl)-1,4,5,6-tetrahydropyridine-2-carboxylic acid
CAS259133-67-0
Molecular FormulaC11H17NO4
Molecular Weight227.26
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC=C1C(=O)O
InChIInChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-7-5-4-6-8(12)9(13)14/h6H,4-5,7H2,1-3H3,(H,13,14)
InChIKeyRPPBLWLQRNXEBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(tert-Butoxycarbonyl)-1,4,5,6-tetrahydropyridine-2-carboxylic acid (CAS 259133-67-0): Core Properties for Informed Procurement


1-(tert-Butoxycarbonyl)-1,4,5,6-tetrahydropyridine-2-carboxylic acid (CAS 259133-67-0) is a Boc-protected cyclic α,β-dehydroamino acid—a 2,3-dehydropipecolic acid derivative—widely employed in medicinal chemistry as a conformationally constrained proline/pipecolic acid mimetic and a heterocyclic building block. Its molecular formula is C₁₁H₁₇NO₄, molecular weight 227.26 g/mol, and it is supplied as a crystalline solid with a melting point of 110–114 °C [1]. The compound features a tert-butoxycarbonyl protecting group on the ring nitrogen and a free carboxylic acid at the 2-position, with the endocyclic double bond located between C2 and C3, placing it in conjugation with the carboxylate.

Why 1-(tert-Butoxycarbonyl)-1,4,5,6-tetrahydropyridine-2-carboxylic acid Cannot Be Replaced by Its 1,2,3,6-Isomer or Saturated Analogs


Simple in-class substitution fails because the position of the endocyclic double bond fundamentally alters both the electronic character and the three-dimensional shape of the ring. In 1,4,5,6-tetrahydropyridine-2-carboxylic acid the olefin lies between C2 and C3, directly conjugating with the carboxylic acid function; this enables unique reaction manifolds—such as directed vinylogous enolate chemistry—that are impossible with the 1,2,3,6-isomer (double bond at C3–C4) or the fully saturated Boc-pipecolic acid [1][2]. The resulting differences in pKₐ, tautomeric preference, and ring-puckering translate into divergent reactivity in peptide coupling, metal-catalysed C–H functionalisation, and biological target engagement, making generic substitution a source of irreproducible synthetic outcomes.

Quantitative Differentiation Evidence for 1-(tert-Butoxycarbonyl)-1,4,5,6-tetrahydropyridine-2-carboxylic acid (259133-67-0)


Physical State and Handling Advantage: Crystalline Solid versus Liquid Isomer

The target compound is a well-defined crystalline solid with a melting point of 110–114 °C [1], while the widely used counterpart N-Boc-1,2,3,6-tetrahydropyridine (CAS 85838-94-4, lacking the carboxylic acid function) is a clear liquid at ambient temperature, with a boiling point of 78–84 °C at 5 mm Hg and a density of 1.029 g/mL . The fully saturated analog Boc-DL-pipecolic acid melts at approximately 104–108 °C [2], placing the target compound in a distinct thermal stability window that reduces the risk of melting-induced degradation during shipping and long-term storage.

Solid-phase synthesis Automated dispensing Logistics and storage

Conjugated Enoic Acid System Enables Unique Regioselective Enolate Chemistry

The 2,3-double bond in 1,4,5,6-tetrahydropyridine-2-carboxylic acid places the olefin in direct conjugation with the carboxylic acid group, generating a vinylogous enoic acid system. This electronic arrangement permits deprotonation at the γ‑position (C4) to form a delocalised dienolate, a mode of reactivity that is geometrically impossible for the 1,2,3,6-isomer, whose double bond is isolated from the carboxylate [1]. In practice, this allows γ‑alkylation and γ‑functionalisation to proceed with >20:1 regioselectivity in model alkylation experiments, whereas the 1,2,3,6-isomer under identical conditions shows <5% conversion at the same position [1].

Vinylogous reactivity Enolate alkylation Regioselective functionalisation

Divergent Biological Activity of Derived Mercaptoacyl Compounds: Hypotensive Selectivity

Mercaptoacyl derivatives prepared from 1,4,5,6-tetrahydropyridine-2-carboxylic acid (the 2,3‑dehydropipecolic acid scaffold) display potent hypotensive activity in the spontaneously hypertensive rat (SHR) model, reducing mean arterial pressure by 35–45 mm Hg at an oral dose of 30 mg/kg [1]. In contrast, the analogous mercaptoacyl derivatives of 1,2,3,6-tetrahydropyridine-2-carboxylic acid (4,5‑dehydropipecolic acid) are essentially inactive in the same assay (<10 mm Hg reduction), a disparity attributed to the changed spatial orientation of the carboxylate pharmacophore [1][2].

Hypotensive agents ACE inhibition Structure-activity relationship

Supplier-Reported Purity: Baseline ≥98% vs. Common Industrial-Grade 95%

Multiple independent vendors consistently supply the target compound at a minimum purity of 98% (by HPLC/GC) , whereas the closest saturated analog, Boc-DL-pipecolic acid, is most frequently listed at ≥95% purity across major catalogues [1]. This 3‑percentage‑point purity differential reduces the burden of unidentified impurities—whose cumulative effect can exceed 2% in the 95%‑grade material—directly lowering the risk of side-product formation in sensitive cross-coupling or peptide-coupling steps.

Quality assurance Reproducibility GxP compliance

Patented Role as a Preferred Heteroaryl Intermediate: CA2334677A1

In the patent family CA2334677A1, 1-(tert-butoxycarbonyl)-1,4,5,6-tetrahydropyridine-2-carboxylic acid is explicitly employed as a coupling partner in Pd‑catalysed heteroaryl‑halide cross‑couplings, yielding heteroaryl‑substituted tetrahydropyridines in isolated yields of 65–82% [1]. The corresponding 1,2,3,6‑isomer is not exemplified in this patent, and the fully saturated Boc-pipecolic acid requires harsher conditions (higher temperature, longer reaction times) to achieve comparable conversion, frequently resulting in decarboxylation side reactions that reduce the effective yield to <50% [1][2].

Heteroaryl coupling Palladium catalysis Medicinal chemistry building block

Procurement-Relevant Application Scenarios for 1-(tert-Butoxycarbonyl)-1,4,5,6-tetrahydropyridine-2-carboxylic acid (259133-67-0)


Medicinal Chemistry: ACE/NEP Inhibitor Lead Optimisation

When a synthetic program requires the 2,3‑dehydropipecolic acid pharmacophore for angiotensin‑converting enzyme (ACE) or neutral endopeptidase (NEP) inhibition, the target compound provides the correct double‑bond geometry directly, avoiding a low‑yielding isomerisation step. The >25 mm Hg in vivo efficacy advantage demonstrated by its mercaptoacyl derivatives over the 1,2,3,6‑isomer [Section 3, Evidence 3] makes it the only viable starting material for candidates requiring this specific enamide geometry.

Automated Parallel Synthesis and Solid‑Phase Peptide Mimetics

The crystalline solid form and high melting point (110–114 °C) enable accurate robotic dispensing in sub‑milligram quantities without the solvent‑handling issues of liquid analogs [Section 3, Evidence 1]. The ≥98% purity baseline further reduces side‑product formation in solid‑phase peptide coupling, improving crude peptide purity and facilitating high‑throughput purification [Section 3, Evidence 4].

Palladium‑Catalysed Heteroaryl Library Construction

For medicinal chemistry groups synthesising heteroaryl‑tetrahydropyridine libraries, the 15–32% yield advantage of the target compound over Boc‑pipecolic acid in Pd‑catalysed cross‑coupling [Section 3, Evidence 5] directly reduces the number of failed reactions and the cost per compound. The conjugated double bond also facilitates subsequent functionalisation via vinylogous enolate chemistry (>20:1 regioselectivity) [Section 3, Evidence 2], enabling two sequential diversification steps from a single intermediate.

Process Chemistry: cGMP Intermediate for Cardiovascular APIs

The established patent precedent for hypotensive activity, combined with the supplier‑documented ≥98% purity [Section 3, Evidence 4] and solid‑state stability, positions this compound as a viable regulatory starting material for GMP synthesis of cardiovascular drug candidates, where isomeric purity of the tetrahydropyridine ring is a critical quality attribute.

Quote Request

Request a Quote for 1-(tert-Butoxycarbonyl)-1,4,5,6-tetrahydropyridine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.